NSC668394

Beschreibung

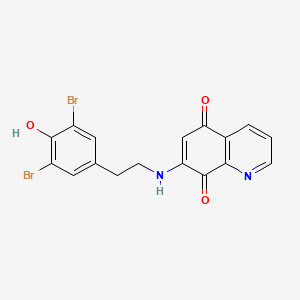

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H12Br2N2O3 |

|---|---|

Molekulargewicht |

452.1 g/mol |

IUPAC-Name |

7-[2-(3,5-dibromo-4-hydroxyphenyl)ethylamino]quinoline-5,8-dione |

InChI |

InChI=1S/C17H12Br2N2O3/c18-11-6-9(7-12(19)16(11)23)3-5-20-13-8-14(22)10-2-1-4-21-15(10)17(13)24/h1-2,4,6-8,20,23H,3,5H2 |

InChI-Schlüssel |

OHPHDPYJEHZGDE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1 |

Kanonische SMILES |

C1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NSC-668394; NSC 668394; NSC668394; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

NSC668394: A Targeted Approach to Inhibit Cancer Cell Metastasis by Disrupting Ezrin-Mediated Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NSC668394 is a small molecule inhibitor that has demonstrated significant anti-metastatic properties in various cancer models. Its primary mechanism of action is the direct binding to ezrin, a key protein linking the actin cytoskeleton to the plasma membrane. This interaction inhibits the phosphorylation of ezrin at threonine 567 (T567), a critical step for its activation. By preventing ezrin activation, this compound disrupts the remodeling of the actin cytoskeleton, thereby impeding cancer cell motility, invasion, and the formation of metastatic lesions. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in oncology.

Core Mechanism of Action: Inhibition of Ezrin Phosphorylation

This compound functions as a direct inhibitor of ezrin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins.[1] These proteins act as crucial linkers between the plasma membrane and the actin cytoskeleton, playing a pivotal role in cell adhesion, migration, and signal transduction.[2][3] In numerous cancers, including osteosarcoma, rhabdomyosarcoma, and breast cancer, overexpression of ezrin is correlated with increased metastatic potential and poor prognosis.[4][5]

The activity of ezrin is regulated by a conformational change from a dormant, closed state to an active, open state. This activation is triggered by phosphorylation at threonine 567 (T567) in its C-terminal domain, a reaction catalyzed by kinases such as Protein Kinase C iota (PKCι). Phosphorylation of T567 disrupts the intramolecular association between the N-terminal and C-terminal domains, exposing the F-actin binding site and allowing ezrin to link the cytoskeleton to membrane-associated proteins.

This compound exerts its inhibitory effect by directly binding to ezrin with a dissociation constant (Kd) of 12.59 μM. This binding event sterically hinders the phosphorylation of T567 by PKCι, effectively locking ezrin in its inactive conformation. Notably, this compound does not directly inhibit the kinase activity of PKCι, highlighting its specificity for ezrin. The inhibition of ezrin phosphorylation disrupts its function as a cytoskeletal organizer, leading to a reduction in cancer cell motility and invasion.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the Ezrin signaling pathway.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various experimental setups, providing valuable data for its characterization as a potent anti-cancer agent.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Kd) | |||

| Ezrin | 12.59 µM | Recombinant Protein | |

| PKCι | 58.1 µM | Recombinant Protein | |

| IC50 Values | |||

| Ezrin (T567) Phosphorylation | 8.1 µM | In vitro kinase assay | |

| Cell Viability (96h) | |||

| Rh41 (Rhabdomyosarcoma) | 2.766 µM | MTT Assay | |

| Rh18 (Rhabdomyosarcoma) | 3.291 µM | MTT Assay | |

| RD (Rhabdomyosarcoma) | 4.115 µM | MTT Assay | |

| Rh30 (Rhabdomyosarcoma) | 7.338 µM | MTT Assay |

Downstream Cellular Effects of this compound

The inhibition of ezrin phosphorylation by this compound triggers a cascade of downstream effects that collectively contribute to its anti-cancer activity.

Induction of Apoptosis

By disrupting ezrin-mediated survival signals, this compound induces apoptosis in cancer cells. Studies in rhabdomyosarcoma cell lines have shown that treatment with this compound leads to a significant increase in cleaved caspase-3, a key executioner of apoptosis. This suggests that this compound activates the intrinsic apoptotic pathway.

Involvement of the PI3K/Akt Pathway

Ezrin is known to interact with the p85 subunit of phosphoinositide 3-kinase (PI3K), thereby activating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. While direct studies on the effect of this compound on the PI3K/Akt pathway are limited, the inhibition of ezrin's scaffolding function is expected to downregulate this pro-survival pathway, contributing to the observed apoptosis.

Signaling Pathway Diagram of Downstream Effects

Caption: Downstream cellular effects of this compound-mediated ezrin inhibition.

Detailed Experimental Protocols

For researchers aiming to investigate the effects of this compound, the following are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay is used to determine the effect of this compound on the phosphorylation of ezrin by PKCι.

-

Reagents: Recombinant ezrin protein, recombinant active PKCι, this compound, ATP, kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT), SDS-PAGE loading buffer.

-

Procedure:

-

Incubate recombinant ezrin (e.g., 500 ng) with varying concentrations of this compound on ice for 15 minutes.

-

Initiate the kinase reaction by adding PKCι (e.g., 50 ng) and ATP (e.g., 100 µM) in kinase reaction buffer.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analyze the samples by Western blotting using an antibody specific for phospho-ezrin (T567).

-

Immunoprecipitation and Western Blotting

This protocol is used to assess the levels of protein expression and phosphorylation in cells treated with this compound.

-

Cell Lysis:

-

Treat cancer cells with this compound for the desired time and concentration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-ezrin antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein by boiling the beads in SDS-PAGE loading buffer.

-

-

Western Blotting:

-

Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ezrin, anti-ezrin, anti-cleaved caspase-3, anti-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 96 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.

-

Experimental Workflow Diagram

References

NSC668394: A Technical Guide to a Specific Ezrin Phosphorylation Inhibitor

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC668394, a small molecule inhibitor of ezrin phosphorylation. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting ezrin in diseases characterized by abnormal cell motility and invasion, particularly in the context of cancer metastasis.

Introduction: Ezrin and the Significance of its Phosphorylation

Ezrin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins that act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2] This connection is fundamental for maintaining cell shape, adhesion, motility, and signal transduction.[1] The function of ezrin is tightly regulated by its conformation. In its inactive, "closed" state, the N-terminal and C-terminal domains of the protein interact, masking the binding sites for membrane proteins and F-actin.

Activation of ezrin is a two-step process: it involves binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane, followed by the phosphorylation of a conserved threonine residue at position 567 (T567) in its C-terminal domain. This phosphorylation, primarily mediated by kinases such as Protein Kinase C (PKC) and Rho-associated kinase (ROCK), disrupts the intramolecular interaction, leading to an "open" and active conformation. Activated ezrin can then bind to F-actin, effectively anchoring the cytoskeleton to the cell membrane and facilitating processes like cell migration and invasion. Given its role in these processes, ezrin is a key factor in cancer cell invasion and metastasis. This compound has emerged as a valuable tool and potential therapeutic agent that specifically targets this activation mechanism.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of ezrin phosphorylation. Its primary mechanism involves directly binding to the ezrin protein, rather than inhibiting the kinases responsible for its phosphorylation. This direct interaction with ezrin prevents the phosphorylation of the critical T567 residue.

By inhibiting T567 phosphorylation, this compound effectively locks ezrin in its dormant, closed conformation. This prevents the conformational changes required for its activation, thereby inhibiting its ability to link the actin cytoskeleton to the plasma membrane. The downstream consequences of this inhibition are a significant reduction in ezrin-mediated cellular functions, most notably cell motility and invasion. Studies have shown that this compound can inhibit the invasive phenotype of osteosarcoma cells and reduce metastatic growth in preclinical models.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and specificity of this compound.

| Parameter | Molecule | Value | Assay | Reference |

| Binding Affinity (Kd) | This compound | 12.59 µM | Surface Plasmon Resonance (SPR) | |

| IC50 (Ezrin T567 Phosphorylation) | This compound | 8.1 µM | In Vitro Kinase Assay (PKCI) | |

| IC50 (Moesin Phosphorylation) | This compound | 59.5 µM | In Vitro Kinase Assay (PKCI) | |

| IC50 (Radixin Phosphorylation) | This compound | 35.3 µM | In Vitro Kinase Assay (PKCI) | |

| Binding Affinity (Kd) | This compound | 58.1 µM | Surface Plasmon Resonance (SPR) |

| Cell-Based Assay | Cell Line | Concentration | Effect | Reference |

| Inhibition of Invasion | K7M2 Osteosarcoma | 1-10 µM | Dose-dependent inhibition of invasion through a HUVEC monolayer | |

| Reduction of Cell Viability | Rhabdomyosarcoma (RMS) cells | IC50: 2.766–7.338 μM | Dose-dependent decrease in cell viability | |

| Growth Inhibition | JM1 and JM2 Rat Hepatoma | 20 µM | Significant decrease in growth | |

| Inhibition of Metastatic Growth | K7M2 Osteosarcoma (in vivo) | 0.226 mg/kg/day | Inhibition of lung metastasis |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving ezrin and the experimental workflows used to study this compound.

Caption: Ezrin activation pathway and the inhibitory action of this compound.

Caption: Downstream effects of this compound-mediated ezrin inhibition.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Kinase Assay for Ezrin Phosphorylation

This assay measures the ability of this compound to inhibit the phosphorylation of recombinant ezrin by a specific kinase in a controlled, cell-free environment.

-

Materials:

-

Recombinant full-length wild-type ezrin protein.

-

Recombinant active Protein Kinase C iota (PKCI).

-

This compound dissolved in DMSO.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

[γ-32P]ATP or antibodies specific for phosphorylated T567 ezrin for non-radioactive detection.

-

SDS-PAGE gels and Western blotting reagents.

-

-

Procedure:

-

Pre-incubate recombinant ezrin with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at 30°C in the kinase assay buffer.

-

Initiate the kinase reaction by adding recombinant PKCI and ATP (e.g., 100 µM, including [γ-32P]ATP if using radioactive detection).

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Detect the level of ezrin phosphorylation. For radioactive assays, this is done by autoradiography. For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phospho-T567 ezrin.

-

Quantify the band intensities using densitometry to determine the relative kinase activity at each concentration of this compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct, real-time interaction between this compound and ezrin, allowing for the determination of binding kinetics and affinity.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant wild-type ezrin protein.

-

This compound at various concentrations.

-

Running buffer (e.g., HBS-EP).

-

Immobilization reagents (e.g., EDC/NHS).

-

-

Procedure:

-

Immobilize the recombinant ezrin protein onto the surface of a sensor chip according to the manufacturer's protocol.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Record the binding response (in Resonance Units, RU) in real-time. This includes an association phase during injection and a dissociation phase during which only running buffer flows over the chip.

-

After each cycle, regenerate the sensor surface to remove the bound analyte (e.g., with a pulse of H3PO4).

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell Invasion Assay (xCELLigence System)

This impedance-based assay quantifies the ability of cancer cells to invade through a monolayer of endothelial cells in real-time.

-

Materials:

-

xCELLigence Real-Time Cell Analyzer.

-

E-Plate 16 with microelectrodes.

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cancer cells (e.g., K7M2 osteosarcoma cells).

-

Appropriate cell culture media.

-

This compound.

-

-

Procedure:

-

Seed HUVECs into the upper chamber of the E-Plate and allow them to grow to form a confluent monolayer on the microelectrodes. The formation of the monolayer is monitored by measuring the electrical impedance, which is displayed as a Cell Index.

-

Once a stable, high Cell Index is achieved (indicating a confluent monolayer), treat the cancer cells with various concentrations of this compound or DMSO (vehicle control).

-

Add the treated cancer cells to the upper chamber on top of the HUVEC monolayer.

-

Monitor the Cell Index in real-time. As the cancer cells invade the HUVEC monolayer and attach to the electrodes, the impedance changes, resulting in a decrease in the Cell Index.

-

The rate and extent of the decrease in the Cell Index are proportional to the invasiveness of the cancer cells. Compare the curves for this compound-treated cells to the control to determine the anti-invasive potential of the compound.

-

Conclusion

This compound is a potent and specific small molecule inhibitor of ezrin activation. It functions by directly binding to ezrin and preventing its critical phosphorylation at Threonine 567. This mechanism effectively locks ezrin in an inactive state, disrupting its function as a linker between the plasma membrane and the actin cytoskeleton. By impairing ezrin's function, this compound significantly reduces cell motility and invasion, key processes in tumor metastasis. The quantitative data and detailed protocols provided in this guide underscore its utility as a research tool for dissecting ezrin-mediated signaling and as a promising lead compound for the development of novel anti-metastatic therapies. Further investigation and development of this compound and similar compounds could offer a targeted approach to treating a variety of cancers where ezrin is a key driver of disease progression.

References

Downstream Signaling Pathways Affected by NSC668394 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC668394 is a small molecule inhibitor that primarily targets Ezrin, a key scaffolding protein involved in linking the actin cytoskeleton to the plasma membrane. By inhibiting the phosphorylation of Ezrin at Threonine 567 (T567), this compound effectively inactivates Ezrin's functions. This inactivation has profound effects on several downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion. This technical guide provides an in-depth overview of the core signaling pathways affected by this compound treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades. The information presented here is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted mechanism of action of this compound and its potential as a therapeutic agent, particularly in oncology.

Introduction to this compound and its Primary Target: Ezrin

Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a critical role in cellular architecture and signal transduction. Its activation is dependent on phosphorylation at T567, which induces a conformational change from a dormant, closed state to an active, open state. In its active form, Ezrin links transmembrane proteins to the underlying actin cytoskeleton, thereby influencing cell adhesion, motility, and the spatial organization of signaling complexes.

This compound has been identified as a direct inhibitor of Ezrin phosphorylation. It binds to Ezrin with a micromolar affinity, preventing its activation and subsequent downstream signaling. This inhibitory action forms the basis of its anti-metastatic and anti-proliferative effects observed in various cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's interaction with its target and its effects on cancer cells.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) to Ezrin | 12.59 µM | Surface Plasmon Resonance | [1] |

| IC50 for Ezrin T567 Phosphorylation Inhibition | 8.1 µM | In vitro kinase assay | [1] |

| Cell Line | Cancer Type | IC50 (Cell Viability/Metabolism) | Assay | Reference |

| Rh41 | Rhabdomyosarcoma | 2.766 µM (96h) | MTT Assay | [2] |

| Rh18 | Rhabdomyosarcoma | 3.291 µM (96h) | MTT Assay | [2] |

| RD | Rhabdomyosarcoma | 4.115 µM (96h) | MTT Assay | [2] |

| Rh30 | Rhabdomyosarcoma | 7.338 µM (96h) | MTT Assay | |

| U251MG | Glioblastoma | ~5 µM (72h) | CyQuant Assay |

Core Downstream Signaling Pathways Modulated by this compound

Treatment with this compound initiates a cascade of effects on several critical signaling pathways. The primary mechanism, inhibition of Ezrin phosphorylation, disrupts the scaffolding function of Ezrin, leading to the modulation of pathways involved in cell survival, proliferation, and motility.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Activated Ezrin is known to interact with the p85 regulatory subunit of PI3K, promoting the activation of Akt. By inhibiting Ezrin phosphorylation, this compound is postulated to disrupt this interaction, leading to the downregulation of Akt signaling and subsequent induction of apoptosis. Studies have shown that modulating Ezrin expression is associated with changes in PI3K/Akt pathway activation.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Activated Ezrin has been implicated in the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation. By inhibiting Ezrin, this compound may suppress NF-κB activity, contributing to its anti-cancer effects. Downregulation of Ezrin has been associated with changes in NF-κB pathway activation.

References

NSC668394's Impact on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor NSC668394 and its significant impact on the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Concept: this compound as an Ezrin Inhibitor

This compound is a potent inhibitor of ezrin, a protein that functions as a critical linker between the plasma membrane and the actin cytoskeleton.[1][2] High levels of ezrin expression are strongly associated with poor prognosis and increased metastasis in various cancers, including osteosarcoma and breast cancer.[1][2][3] Ezrin's role in promoting cell migration, invasion, and metastasis is dependent on its phosphorylation at threonine 567 (T567), which triggers a conformational change to its active state. This compound exerts its anti-metastatic effects by directly binding to ezrin and inhibiting this crucial T567 phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various studies.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target/Cell Line | Reference |

| Binding Affinity (Kd) | 12.59 µM | Ezrin | |

| 58.1 µM | PKCι | ||

| IC50 (Ezrin T567 Phosphorylation) | 8.1 µM | In vitro kinase assay | |

| IC50 (Cell Metabolism at 96h) | 2.766 µM | Rh41 (Rhabdomyosarcoma) | |

| 3.291 µM | Rh18 (Rhabdomyosarcoma) | ||

| 4.115 µM | RD (Rhabdomyosarcoma) | ||

| 7.338 µM | Rh30 (Rhabdomyosarcoma) |

Table 2: In Vivo Efficacy in Mouse Models

| Cancer Type | Treatment | Outcome | Reference |

| Osteosarcoma (K7M2 cells) | 2.26 mg/kg/day (i.p.) | Increased survival (median survival 49 days vs. 28.5 days for vehicle), though not statistically significant (p=0.0524). Significant decrease in metastatic foci in the lungs. | |

| Osteosarcoma | 0.226 mg/kg/day (i.p., 5 days/week) | Inhibited in vivo metastatic growth in the lung. |

Signaling Pathways and Mechanism of Action

Epithelial-mesenchymal transition is a complex process regulated by a network of signaling pathways, including TGF-β, Wnt, and Notch. Ezrin is implicated in these pathways and also interacts with others, such as the PI3K/Akt and NF-κB pathways, to promote the mesenchymal phenotype.

This compound's primary mechanism of action is the direct inhibition of ezrin phosphorylation. This prevents the activation of ezrin and its subsequent interaction with F-actin, thereby disrupting the cytoskeletal rearrangements and signaling cascades necessary for cell migration and invasion—key components of EMT. For instance, in lung adenocarcinoma, fucosylation of ezrin promotes EMT by facilitating its phosphorylation, a process that this compound directly counteracts. Furthermore, the Ezrin/NF-κB pathway has been shown to be critical for EGF-induced EMT in osteosarcoma.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the direct binding affinity of this compound to purified ezrin protein.

-

Methodology:

-

Recombinant wild-type ezrin is expressed and purified.

-

The purified ezrin is immobilized on a sensor chip.

-

A series of concentrations of this compound in solution are passed over the sensor chip.

-

The binding events are detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).

-

In Vitro Kinase Assay for Ezrin Phosphorylation

-

Objective: To quantify the inhibitory effect of this compound on the phosphorylation of ezrin by its upstream kinase, PKCι.

-

Methodology:

-

Recombinant ezrin and active PKCι are incubated together in a reaction buffer.

-

ATP (often radiolabeled, e.g., [γ-32P]ATP) is added to the reaction mixture.

-

The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The amount of phosphorylated ezrin is quantified by autoradiography or immunoblotting with a phospho-specific antibody.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Invasion Assay (xCELLigence System)

-

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

-

Methodology:

-

A monolayer of human umbilical vein endothelial cells (HUVECs) is grown to confluence on the microelectrodes of an E-plate.

-

Cancer cells (e.g., K7M2 osteosarcoma cells) are seeded on top of the HUVEC monolayer.

-

The cells are treated with this compound or a vehicle control.

-

The system measures changes in electrical impedance in real-time as the cancer cells invade the HUVEC monolayer. A decrease in the cell index represents invasion.

-

The rate and extent of invasion are monitored over several hours.

-

In Vivo Lung Metastasis Model

-

Objective: To evaluate the efficacy of this compound in inhibiting metastasis in a living organism.

-

Methodology:

-

Cancer cells expressing a reporter gene (e.g., GFP-expressing K7M2 cells) are injected into the tail vein of immunocompromised mice.

-

The mice are then treated with this compound or a vehicle control via intraperitoneal injection for a specified duration.

-

The survival of the mice is monitored over several weeks.

-

At the end of the study, the lungs are harvested, and the number and size of metastatic foci are quantified by fluorescence imaging or histological analysis.

-

Impact on EMT Markers

While direct quantification of E-cadherin and vimentin changes upon this compound treatment is not extensively detailed in the provided search results, the functional consequences of ezrin inhibition strongly point towards a reversal or suppression of the mesenchymal phenotype. The inhibition of collective migration of MCF-7 cells overexpressing podocalyxin by this compound is a clear indication of its effect on cell-cell adhesion and migratory potential, which are hallmarks of EMT. The loss of E-cadherin and gain of vimentin are characteristic of EMT. By inhibiting a key driver of cell motility and invasion, this compound is a valuable tool for studying and potentially targeting the metastatic cascade initiated by EMT.

Conclusion and Future Directions

This compound is a well-characterized small molecule inhibitor of ezrin that effectively targets the metastatic potential of cancer cells by inhibiting a key post-translational modification. Its ability to disrupt cell migration and invasion highlights its impact on the processes governed by EMT. Future research should focus on elucidating the precise effects of this compound on the expression and localization of canonical EMT markers such as E-cadherin and vimentin. Furthermore, exploring the therapeutic potential of this compound in combination with other anti-cancer agents that target different aspects of tumor progression could lead to more effective treatment strategies for metastatic disease. Currently, there are no clinical trials specifically listed for this compound, but the preclinical data strongly support its further investigation.

References

- 1. Small molecule inhibitors of ezrin inhibit the invasive phenotype of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ezrin Inhibition Up-regulates Stress Response Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Ezrin Adaptor Protein Sensitizes Metastatic Breast Cancer Cells to Chemotherapy and Reduces Neoadjuvant Therapy–induced Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Metastatic Potential of NSC668394: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-metastatic properties of NSC668394, a small molecule inhibitor of the ezrin protein. High ezrin expression is strongly correlated with increased metastatic potential and poor prognosis in various cancers.[1][2] this compound has emerged as a promising therapeutic agent that directly targets ezrin, thereby inhibiting cancer cell motility, invasion, and metastatic progression. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes the cellular pathways and experimental workflows involved.

Core Mechanism of Action: Inhibition of Ezrin Phosphorylation

This compound exerts its anti-metastatic effects by directly binding to the ezrin protein and inhibiting its phosphorylation at threonine 567 (T567).[1][3] Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, functions as a critical linker between the actin cytoskeleton and the plasma membrane.[1] Its activation is dependent on phosphorylation at T567, which induces a conformational change from a dormant, closed state to an active, open state. In its active conformation, ezrin can bind to F-actin and various membrane-associated proteins, such as CD44 and intercellular adhesion molecules (ICAMs), thereby facilitating the dynamic cytoskeletal rearrangements required for cell migration and invasion.

By inhibiting T567 phosphorylation, this compound effectively locks ezrin in its inactive conformation. This disruption of ezrin function leads to a cascade of downstream effects that collectively impair the metastatic cascade, including reduced cell motility, decreased invasion through endothelial monolayers, and inhibition of metastatic tumor growth in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) vs. Ezrin | 12.59 µM | Recombinant Ezrin Protein (Surface Plasmon Resonance) | |

| Binding Affinity (Kd) vs. PKCι | 58.1 µM | Recombinant PKCι Protein (Surface Plasmon Resonance) | |

| IC50 (Ezrin T567 Phosphorylation) | 8.1 µM | In vitro kinase assay | |

| IC50 (Cellular Metabolism at 96h) | 2.766 µM | Rh41 (Rhabdomyosarcoma) | |

| 3.291 µM | Rh18 (Rhabdomyosarcoma) | ||

| 4.115 µM | RD (Rhabdomyosarcoma) | ||

| 7.338 µM | Rh30 (Rhabdomyosarcoma) |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Assay | Cell Line | Treatment Concentration | Observed Effect | Reference |

| Inhibition of Invasion | K7M2 Osteosarcoma | 1-10 µM | Inhibition of invasion through HUVEC monolayer | |

| Inhibition of Collective Migration | MCF-7-podo (Breast Cancer) | Not specified | Significant decrease in collective migration into wound scratch | |

| Induction of Apoptosis | RD and Rh41 (Rhabdomyosarcoma) | 10 µM | Significant induction of cleaved caspase-3 | |

| Reduction of Cell Viability | JM1 and JM2 (Rat Hepatoma) | 20 µM | Significant decrease in growth |

Table 3: In Vivo Anti-Metastatic Efficacy of this compound

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| Mouse Lung Metastasis Model (K7M2 cells) | Osteosarcoma | 0.226 mg/kg/day, i.p. 5 days/week | Increased survival; Decreased number of GFP-expressing metastatic foci in the lungs. | |

| Mouse Lung Metastasis Model (MDA-MB-231 cells) | Breast Cancer | 2 mg/kg, daily | Reduced metastatic burden. Markedly sensitized metastases to doxorubicin and docetaxel. | |

| Mouse Xenograft Model (RD cells) | Rhabdomyosarcoma | 20 mg/kg, daily, i.p. | Significantly decreased subcutaneous tumor growth. | |

| Mouse Xenograft Model (RD cells) | Rhabdomyosarcoma | 40 mg/kg, daily, i.p. | Significantly decreased orthotopic intramuscular tumor growth. | |

| Intravital Imaging in Mice (Breast Cancer Cells) | Breast Cancer | Not specified | Reduced active migration of cancer cells within tumor-draining lymph nodes by 69%. |

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Signaling Pathway of Ezrin Activation and Inhibition by this compound

Caption: this compound inhibits ezrin activation by preventing its phosphorylation.

Experimental Workflow for Evaluating this compound In Vivo

Caption: Workflow for an in vivo lung metastasis model to test this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vitro Ezrin Phosphorylation Assay

-

Objective: To determine the direct inhibitory effect of this compound on ezrin phosphorylation by its upstream kinase, PKC.

-

Materials: Recombinant ezrin protein, recombinant active PKCι, this compound, DMSO (vehicle control), ATP, kinase reaction buffer.

-

Procedure:

-

Pre-incubate recombinant ezrin with varying concentrations of this compound or DMSO for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding recombinant active PKCι and ATP to the mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE and Western blot.

-

Probe the membrane with antibodies specific for phospho-ezrin (T567) and total ezrin.

-

Quantify band intensities to determine the relative inhibition of phosphorylation.

-

Cell Invasion Assay (xCELLigence System)

-

Objective: To assess the effect of this compound on the invasive potential of cancer cells through an endothelial cell monolayer.

-

Materials: xCELLigence Real-Time Cell Analyzer, CIM-Plates 16, Human Umbilical Vein Endothelial Cells (HUVECs), cancer cells (e.g., K7M2), appropriate cell culture media, this compound, DMSO.

-

Procedure:

-

Seed HUVECs in the upper chamber of the CIM-plate and allow them to form a confluent monolayer.

-

Once the HUVEC monolayer is established (monitored by impedance readings), add cancer cells to the upper chamber.

-

Treat the cancer cells with various concentrations of this compound or DMSO.

-

The lower chamber contains a chemoattractant (e.g., serum-containing media).

-

Monitor the invasion of cancer cells through the HUVEC monolayer in real-time by measuring changes in electrical impedance. A decrease in cell index represents the invasion of the HUVEC monolayer by the cancer cells.

-

Analyze the impedance data to quantify the rate and extent of cell invasion.

-

In Vivo Lung Metastasis Model

-

Objective: To evaluate the efficacy of this compound in inhibiting the formation of lung metastases in a preclinical animal model.

-

Animal Model: Immunocompromised mice (e.g., Rag2-/-IL2rg-/- or BALB/c).

-

Cell Lines: GFP-expressing cancer cells (e.g., MDA-MB-231 or K7M2) for easy visualization of metastases.

-

Procedure:

-

Inject a defined number of cancer cells (e.g., 1 x 105) into the lateral tail vein of the mice.

-

Begin treatment with this compound (e.g., 2 mg/kg, daily) or vehicle control at a specified time point post-injection (e.g., 5 days).

-

Monitor the mice for signs of morbidity and record survival data.

-

At the study endpoint, euthanize the mice and harvest the lungs.

-

Quantify the metastatic burden by imaging the GFP-expressing tumor foci in the lungs.

-

Further analysis can be performed using immunohistochemistry on lung tissue sections to assess markers of proliferation and apoptosis.

-

Conclusion

This compound represents a targeted therapeutic strategy with significant potential for the inhibition of cancer metastasis. Its well-defined mechanism of action, centered on the inhibition of ezrin phosphorylation, provides a strong rationale for its further development. The quantitative data from in vitro and in vivo studies consistently demonstrate its ability to reduce cancer cell motility, invasion, and metastatic tumor formation across various cancer types. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other ezrin-targeting compounds. As research progresses, this compound may offer a novel approach to address the clinical challenge of metastatic disease.

References

NSC668394 (CAS 382605-72-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NSC668394 (CAS 382605-72-3), a small molecule inhibitor of Ezrin protein function. This document consolidates key research findings, quantitative data, and experimental protocols to facilitate further investigation and application of this compound in preclinical research and drug development.

Core Concepts: Mechanism of Action

This compound is a potent inhibitor of Ezrin phosphorylation, a critical step in its activation.[1][2] Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, functions as a linker between the plasma membrane and the actin cytoskeleton.[3] Its activation is dependent on phosphorylation at the Threonine-567 (Thr567) residue, which induces a conformational change from an inactive, closed state to an active, open state.[4][5] This "open" conformation allows Ezrin to bind to F-actin and other signaling molecules, thereby playing a crucial role in cell adhesion, migration, and signal transduction.

Research indicates that this compound directly binds to Ezrin, inhibiting its phosphorylation at Thr567, which is often mediated by Protein Kinase C (PKC) isoforms, particularly PKCΙ. Importantly, this compound's inhibitory effect is primarily due to its direct interaction with Ezrin rather than inhibiting PKC activity itself. By preventing Ezrin activation, this compound disrupts downstream cellular processes that are critical for cancer cell motility and metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Cell Line/System | Reference |

| Kd (Ezrin) | 12.59 µM (±6.35 µM) | Recombinant WT Ezrin (Surface Plasmon Resonance) | |

| Kd (PKCΙ) | 58.1 µM | Recombinant PKCΙ (Biacore) | |

| Kd (Actin) | 603 µM | Actin (Negative Control) | |

| IC50 (Ezrin T567 Phosphorylation) | 8.1 µM | In vitro kinase assay | |

| IC50 (Moesin Phosphorylation) | 59.5 µM | In vitro kinase assay | |

| IC50 (Radixin Phosphorylation) | 35.3 µM | In vitro kinase assay |

Table 2: Effects on Cell Viability and Metabolism (IC50 at 96 hours)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rh41 | Rhabdomyosarcoma (ARMS) | 2.766 | |

| Rh18 | Rhabdomyosarcoma (ERMS) | 3.291 | |

| RD | Rhabdomyosarcoma (ERMS) | 4.115 | |

| Rh30 | Rhabdomyosarcoma (ARMS) | 7.338 |

Table 3: In Vivo Efficacy

| Animal Model | Treatment Protocol | Outcome | Reference |

| Mouse (Osteosarcoma Lung Metastasis) | 0.226 mg/kg/day, i.p., 5 days/week | Inhibited metastatic growth in the lung | |

| Mouse (Rhabdomyosarcoma Xenograft) | Not specified | Decreased tumor growth, reduced Ki67 staining, increased cleaved caspase-3 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound as an Ezrin phosphorylation inhibitor.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

In Vitro Kinase Assay for Ezrin Phosphorylation

This protocol is adapted from studies investigating the direct inhibitory effect of this compound on Ezrin phosphorylation by PKCΙ.

Objective: To determine the IC50 of this compound for the inhibition of PKCΙ-mediated Ezrin phosphorylation.

Materials:

-

Recombinant human Ezrin protein

-

Recombinant active PKCΙ

-

This compound dissolved in DMSO

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-32P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing recombinant Ezrin (e.g., 1 µg) and varying concentrations of this compound (or DMSO as a vehicle control) in kinase buffer.

-

Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding recombinant PKCΙ (e.g., 50 ng) and [γ-32P]ATP (e.g., 10 µCi).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Ezrin.

-

Quantify the band intensities using densitometry software.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Invasion Assay using xCELLigence System

This protocol is based on the methodology used to assess the anti-invasive potential of this compound on osteosarcoma cells.

Objective: To measure the effect of this compound on the invasion of cancer cells through an endothelial cell monolayer in real-time.

Materials:

-

xCELLigence Real-Time Cell Analyzer

-

E-Plate 16 with microelectrodes

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cancer cell line of interest (e.g., K7M2 osteosarcoma cells)

-

Appropriate cell culture media (e.g., Endothelial Growth Media-2 for HUVECs)

-

This compound dissolved in DMSO

Procedure:

-

Seed HUVECs (e.g., 2.5 x 104 cells/well) into the wells of an E-Plate 16.

-

Allow the HUVECs to grow until a confluent monolayer is formed, which typically takes around 32 hours. Monitor the cell index on the xCELLigence system to determine confluency.

-

Once the HUVEC monolayer is established, treat the cancer cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO (vehicle control) for a predetermined time (e.g., 2-6 hours).

-

Add the pre-treated cancer cells to the top of the HUVEC monolayer in the E-Plate.

-

Monitor the change in electrical impedance (Cell Index) in real-time using the xCELLigence system. A decrease in the Cell Index indicates the invasion of the HUVEC monolayer by the cancer cells.

-

Analyze the data by comparing the rate and extent of the decrease in Cell Index between the this compound-treated groups and the vehicle control group.

In Vivo Osteosarcoma Lung Metastasis Model

This protocol describes a common in vivo model to evaluate the anti-metastatic efficacy of this compound.

Objective: To assess the ability of this compound to inhibit the formation of lung metastases from circulating osteosarcoma cells.

Materials:

-

Immunocompromised mice (e.g., BALB/c)

-

Metastatic osteosarcoma cell line expressing a reporter gene (e.g., K7M2 cells expressing Green Fluorescent Protein - GFP)

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control (e.g., DMSO in saline)

-

Fluorescence imaging system for whole-organ imaging

Procedure:

-

Inject GFP-expressing K7M2 osteosarcoma cells (e.g., 1 x 106 cells) into the lateral tail vein of the mice.

-

Randomly assign the mice to treatment and control groups.

-

Begin treatment with this compound (e.g., 0.226 mg/kg/day, i.p.) or vehicle control, typically for 5 consecutive days per week.

-

Monitor the health and body weight of the mice throughout the experiment.

-

After a predetermined period (e.g., 3-4 weeks), euthanize the mice and dissect the lungs.

-

Quantify the metastatic burden by imaging the GFP-expressing metastatic foci in the lungs using a fluorescence imaging system.

-

Statistical analysis (e.g., Student's t-test or Mann-Whitney U test) should be performed to compare the number and/or area of metastatic foci between the treatment and control groups.

-

Kaplan-Meier survival analysis can also be performed to assess the effect of treatment on overall survival.

This technical guide provides a comprehensive starting point for researchers interested in the application of this compound. For further details, it is recommended to consult the primary research articles cited herein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PKC | TargetMol [targetmol.com]

- 3. This compound-Ezrin Inhibitor - tccc3197 - Taiclone [taiclone.com]

- 4. Small molecule inhibitors of ezrin inhibit the invasive phenotype of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Understanding the Binding Affinity of NSC668394 to Ezrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the small molecule inhibitor NSC668394 to its target protein, ezrin. High ezrin expression is strongly correlated with increased metastatic potential and poor prognosis in various cancers, including osteosarcoma.[1][2][3] this compound has emerged as a promising anti-metastatic agent that directly targets ezrin, inhibiting its function.[1][4] This document outlines the quantitative binding data, detailed experimental methodologies, and the signaling pathway context of this crucial interaction.

Quantitative Binding and Inhibition Data

The interaction between this compound and ezrin has been quantitatively characterized, providing a solid foundation for its further development as a therapeutic agent. The key binding affinity and inhibitory concentrations are summarized below.

| Parameter | Value (μM) | Method | Target Protein | Notes |

| Dissociation Constant (Kd) | 12.59 (±6.35) | Surface Plasmon Resonance (SPR) | Recombinant WT Ezrin | The Kd value indicates a direct binding affinity in the low micromolar range. |

| IC50 | 8.1 | In Vitro Kinase Assay | Recombinant Ezrin | This value represents the concentration of this compound required to inhibit 50% of ezrin phosphorylation at T567 by PKCΙ. |

| Binding Affinity (General) | ~10 | Multiple Functional Assays | Ezrin | This compound was selected as a lead compound based on its ability to inhibit ezrin function in this concentration range. |

| Dissociation Constant (KD) for PKCΙ | 58.1 | Surface Plasmon Resonance (SPR) | PKCΙ | The significantly weaker binding to PKCΙ suggests that this compound's primary mechanism is through direct interaction with ezrin, not by inhibiting the upstream kinase. |

| Dissociation Constant (KD) for Actin | 603 | Surface Plasmon Resonance (SPR) | Actin | This demonstrates the specificity of this compound for ezrin over one of its key binding partners. |

Experimental Protocols

The primary method used to determine the direct binding of this compound to ezrin is Surface Plasmon Resonance (SPR). The inhibition of ezrin's functional activity is typically assessed through in vitro kinase assays.

1. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure real-time molecular interactions. The following protocol provides a detailed methodology for assessing the binding of this compound to ezrin.

-

Instrumentation: A Biacore instrument is typically used for this assay.

-

Protein Immobilization:

-

Recombinant wild-type (WT) ezrin is immobilized on a sensor chip (e.g., CM5 chip).

-

The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20 μg/mL.

-

The protein is then injected over the sensor surface for covalent coupling.

-

-

Binding Analysis:

-

This compound is prepared in a series of concentrations (e.g., ranging from 1.5 μM to 100 μM) in a running buffer (e.g., PBS with 0.005% surfactant P20).

-

Each concentration is injected in triplicate over the immobilized ezrin surface.

-

The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the amount of bound analyte.

-

The sensor surface is regenerated between injections using a solution such as 1:500 H3PO4.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are analyzed using a 1:1 binding model.

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

-

2. In Vitro Kinase Assay for Inhibition of Ezrin Phosphorylation

This assay determines the ability of this compound to inhibit the phosphorylation of ezrin at its critical threonine 567 (T567) residue by Protein Kinase C (PKC).

-

Reaction Components:

-

Recombinant ezrin protein (e.g., 500 ng).

-

This compound at various concentrations (e.g., 1–100 μM).

-

An active kinase, such as PKCΙ (e.g., 50 ng).

-

ATP and an appropriate kinase buffer.

-

-

Procedure:

-

Recombinant ezrin is incubated with the different concentrations of this compound on ice for approximately 15 minutes.

-

The kinase (PKCΙ) is then added to the mixture.

-

The phosphorylation reaction is initiated by the addition of ATP and incubated at 30°C for 30 minutes.

-

The reaction is stopped by adding a sample buffer (e.g., 2x Laemmli buffer).

-

-

Analysis:

-

The reaction products are resolved using SDS-PAGE.

-

Phosphorylated ezrin is detected by immunoblotting using an antibody specific for phospho-T567 ezrin.

-

The band intensities are quantified, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Mechanism of Action

Ezrin is a key linker protein that connects the actin cytoskeleton to the plasma membrane. Its activation is a critical step in promoting cell motility and invasion, hallmarks of metastatic cancer. The binding of this compound to ezrin disrupts this process.

References

- 1. Small molecule inhibitors of ezrin inhibit the invasive phenotype of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of ezrin inhibit the invasive phenotype of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

Methodological & Application

Optimal Concentration of NSC668394 for Treating Osteosarcoma Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC668394 is a small molecule inhibitor that targets ezrin, a protein critically involved in the metastatic progression of several cancers, including osteosarcoma. Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) family, links the actin cytoskeleton to the plasma membrane and plays a pivotal role in cell adhesion, migration, and signal transduction.[1] High expression of ezrin is correlated with poor prognosis and metastasis in osteosarcoma.[1] this compound inhibits the function of ezrin by preventing its phosphorylation at Threonine 567 (T567), a key step for its activation.[2][3] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for treating osteosarcoma cell lines, based on currently available data.

Data Presentation

While direct dose-response studies on the cytotoxic effects of this compound on osteosarcoma cell lines are limited, valuable insights can be drawn from studies on its anti-invasive properties and its effects on other sarcoma types.

| Parameter | Cell Line(s) | Concentration/Value | Duration of Treatment | Effect | Citation |

| Inhibition of Ezrin Phosphorylation (IC50) | In vitro kinase assay | 8.1 µM | Not Applicable | Inhibition of PKCι-mediated ezrin phosphorylation | [2] |

| Binding Affinity (Kd) | Recombinant Ezrin Protein | 12.59 µM | Not Applicable | Direct binding to ezrin | |

| Inhibition of Cell Invasion | K7M2 (murine osteosarcoma) | 1-10 µM | 2-6 hours | Inhibition of invasion through an endothelial monolayer | |

| Cytotoxicity | K7M2, K12 (murine osteosarcoma) | 10 µM | Not specified | No cytotoxic effect observed in a cell viability assay | |

| Inhibition of Cell Metabolism (IC50) | Rhabdomyosarcoma cell lines (RD, Rh18, Rh30, Rh41) | 2.766 - 7.338 µM | 96 hours | Dose-dependent decrease in metabolic activity | |

| Induction of Apoptosis | Rhabdomyosarcoma cell lines | 5-10 µM | 48-96 hours | Significant increase in early and late apoptotic cells |

Note: The data from rhabdomyosarcoma, another pediatric sarcoma, suggests that this compound can induce cell death at concentrations in the low micromolar range with prolonged exposure. This contrasts with the lack of cytotoxicity observed in osteosarcoma cells at 10 µM in a likely shorter-term assay focused on invasion. Therefore, determining the optimal therapeutic concentration for osteosarcoma requires careful dose-response and time-course experiments.

Signaling Pathways and Experimental Workflows

Ezrin Signaling Pathway in Osteosarcoma Metastasis

Experimental Workflow for Determining Optimal Concentration

Experimental Protocols

Osteosarcoma Cell Culture (K7M2 murine osteosarcoma cell line)

Materials:

-

K7M2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.

-

Cell Thawing: Thaw a cryovial of K7M2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:4 ratio.

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability (MTT) Assay

Materials:

-

Osteosarcoma cells

-

Complete growth medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed osteosarcoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Osteosarcoma cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., concentrations around the determined IC50) for 48 or 72 hours. Include a vehicle control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1x binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blot Analysis for p-Ezrin and Apoptosis Markers

Materials:

-

Osteosarcoma cells

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Ezrin (T567), anti-Ezrin, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.

Conclusion

This compound presents a promising therapeutic agent for targeting ezrin in osteosarcoma. Based on available data, an optimal concentration for inhibiting invasion without immediate cytotoxicity is around 10 µM. However, for therapeutic purposes aimed at inducing cell death, concentrations in the range of 2-10 µM with prolonged exposure (48-96 hours) should be investigated, as suggested by studies on other sarcomas. It is imperative for researchers to perform detailed dose-response and time-course studies using the protocols outlined above to determine the precise optimal concentration for their specific osteosarcoma cell line and experimental goals.

References

Application Notes: Preparation and Handling of NSC668394 Stock Solution

Introduction

NSC668394 is a potent and cell-permeable small molecule inhibitor of Ezrin, a key protein linking the actin cytoskeleton to the plasma membrane.[1][2] Ezrin plays a critical role in cellular processes that drive tumor progression and metastasis, such as cell motility, invasion, and signal transduction.[3][4] The activity of Ezrin is regulated by phosphorylation at the Threonine 567 (Thr567) residue, which transitions the protein from a closed, inactive state to an open, active conformation, allowing it to bind with F-actin.[5] this compound functions by directly binding to Ezrin (Kd of approximately 10.6-12.59 μM), which inhibits its phosphorylation at Thr567 (IC50 = 8.1 μM) and subsequently blocks its interaction with the actin cytoskeleton. These inhibitory actions make this compound a valuable tool in cancer research, particularly for studying and preventing metastatic processes in osteosarcoma, breast cancer, and rhabdomyosarcoma.

This document provides a detailed protocol for the preparation of a stock solution of this compound using Dimethyl Sulfoxide (DMSO), ensuring its stability and efficacy for experimental use.

Chemical and Physical Properties of this compound

All relevant quantitative data for this compound has been summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 7-[[2-(3,5-dibromo-4-hydroxyphenyl)ethyl]amino]-5,8-quinolinedione | |

| CAS Number | 382605-72-3 | |

| Molecular Formula | C₁₇H₁₂Br₂N₂O₃ | |

| Molecular Weight | 452.10 g/mol | |

| Appearance | Orange to red solid | |

| Purity | ≥95% - ≥98% (by HPLC) | |

| Solubility in DMSO | 30 - 50 mg/mL (66.36 - 110.60 mM) | |

| Storage (Solid) | -20°C for up to 3 years | |

| Storage (In DMSO) | -80°C for 6-12 months; -20°C for 1 month |

Experimental Protocols

I. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.

Materials and Equipment:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile, amber, or foil-wrapped microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath (recommended to aid dissolution)

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Workflow for this compound Stock Solution Preparation

Procedure:

-

Preparation: Before starting, ensure your workspace is clean. Allow the this compound powder vial to equilibrate to room temperature to prevent moisture condensation.

-

Calculation: To prepare a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM × 0.001 L × 452.10 g/mol = 4.52 mg

-

-

Weighing: Carefully weigh 4.52 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of high-purity DMSO to the tube containing the powder. Using newly opened or anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in a sonicator bath or warm it gently to 37-60°C for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present. The final solution should be clear and red-orange.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

-

Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term stability (up to 6-12 months) or at -20°C for short-term use (up to 1 month).

II. Protocol for Handling and Use

-

Thawing: When ready to use, remove a single aliquot from the freezer and thaw it completely at room temperature.

-

Dilution: Before adding to aqueous culture media, it is advisable to perform serial dilutions in DMSO or the appropriate assay buffer. Direct addition of a highly concentrated DMSO stock to an aqueous solution can cause the compound to precipitate.

-

Final Concentration: The final concentration of DMSO in cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Safety: this compound is intended for research use only. Standard laboratory safety precautions should be followed. Handle the compound and its DMSO solution in a well-ventilated area, and wear appropriate PPE.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-metastatic effects by directly targeting the Ezrin protein. In its inactive state, Ezrin is folded. Upon activation by upstream kinases like Protein Kinase C (PKC), Ezrin is phosphorylated at Thr567. This phosphorylation induces a conformational change, "opening" the Ezrin protein to expose its binding sites for both membrane proteins and the F-actin cytoskeleton. This linkage is essential for forming cellular structures required for migration and invasion. This compound binds to Ezrin, preventing this critical phosphorylation step, thereby keeping Ezrin in its inactive state and uncoupling it from the actin cytoskeleton.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound ≥95% (HPLC), solid, Ezrin inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule inhibitors of ezrin inhibit the invasive phenotype of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of NSC668394 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of NSC668394, a small molecule inhibitor of ezrin phosphorylation, in various mouse models. The following protocols and data are compiled from preclinical studies evaluating its anti-metastatic and anti-tumor effects.

Mechanism of Action

This compound is a potent inhibitor of ezrin phosphorylation at the Threonine 567 (T567) residue, exhibiting a binding affinity (Kd) of 12.59 μM.[1] Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, plays a crucial role in linking the actin cytoskeleton to the plasma membrane.[2][3] The phosphorylation of T567 is essential for the activation of ezrin, which in turn promotes cell motility, adhesion, and invasion—key processes in tumor metastasis.[2] By binding directly to ezrin, this compound prevents its phosphorylation, thereby inhibiting these downstream cellular functions.[2] This targeted inhibition of ezrin makes this compound a promising agent for preventing tumor metastasis.

Quantitative Data Summary

The following table summarizes the in vivo administration protocols for this compound in different mouse models as reported in the literature.

| Mouse Model Type | Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |

| Metastasis | Osteosarcoma (OS) | K7M2, MNNG-HOS | BALB/c, SCID/Beige | 0.226 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week | Increased survival, decreased metastatic foci in lungs. | , |

| Maximum Tolerated Dose | Osteosarcoma (OS) | N/A | N/A | 2.26 mg/kg/day | Intraperitoneal (i.p.) | 5 consecutive days | Well-tolerated with no obvious acute toxicity. | |

| Subcutaneous Xenograft | Rhabdomyosarcoma (RMS) | RD | NSG | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily | Significantly decreased tumor growth. | |

| Orthotopic Xenograft | Rhabdomyosarcoma (RMS) | RD | NSG | 40 mg/kg/day | Intraperitoneal (i.p.) | Daily | Significantly decreased tumor growth. |

Experimental Protocols

Osteosarcoma Lung Metastasis Model

This protocol is designed to evaluate the efficacy of this compound in preventing the formation of lung metastases.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, 1%)

-

K7M2 or MNNG-HOS osteosarcoma cells

-

Female BALB/c or SCID/Beige mice

-

Standard cell culture and injection supplies

Procedure:

-

Tumor Cell Injection: Inject GFP-expressing K7M2 or MNNG-HOS cells into the tail veins of mice to induce experimental lung metastases.

-

Treatment Administration: One day following tumor cell injection, begin intraperitoneal (i.p.) administration of this compound (0.226 mg/kg/day) or vehicle control.

-

Dosing Schedule: Administer the treatment 5 days a week.

-

Monitoring: Monitor the mice for signs of morbidity, including anorexia, dehydration, dyspnea, and decreased activity.

-

Endpoint: Euthanize mice upon development of severe symptoms or at a pre-determined study endpoint (e.g., day 66).

-

Analysis: Perform necropsy to confirm metastatic lung disease. The number of GFP-expressing metastatic foci in the lungs can be quantified. Kaplan-Meier survival curves are used to analyze the overall survival of the different treatment groups.

Rhabdomyosarcoma Xenograft Models (Subcutaneous and Orthotopic)

These protocols assess the effect of this compound on the growth of established rhabdomyosarcoma tumors.

Materials:

-

This compound

-

Vehicle (e.g., DMSO)

-

RD rhabdomyosarcoma cells

-

Female NSG (NOD scid gamma) mice

-

Standard cell culture and injection supplies

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneous Model: Inject RD cells subcutaneously into the flank of NSG mice.

-

Orthotopic Model: Inject RD cells into the gastrocnemius muscle of NSG mice.

-

-

Tumor Growth and Treatment Initiation: Once tumors become palpable, randomize the mice into treatment and control groups.

-

Treatment Administration: Begin daily intraperitoneal (i.p.) administration of this compound or vehicle control.

-

Subcutaneous Model Dosage: 20 mg/kg body weight.

-

Orthotopic Model Dosage: 40 mg/kg body weight.

-

-

Monitoring:

-

Measure tumor dimensions three times per week using calipers and calculate tumor volume (V = W² x L / 2).

-

Record the body weight of the mice weekly to monitor for systemic toxicity.

-

-

Endpoint: Continue the treatment regimen until the tumor burden in the control group necessitates euthanasia.

-

Analysis: Harvest tumors for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.

Toxicity and Tolerability